

An In-depth Technical Guide to 3'-Methoxypropiofenone as a Research Chemical Intermediate

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Compound of Interest

Compound Name:	3'-Methoxy-3-(4-methylphenyl)propiofenone
CAS No.:	898768-51-9
Cat. No.:	B3022288

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A Note to the Reader: Initial exploration for "**3'-Methoxy-3-(4-methylphenyl)propiofenone**" revealed a significant lack of publicly available scientific literature and experimental data for this specific compound. Therefore, to provide a comprehensive and technically valuable guide, this document focuses on the closely related and well-documented structural isomer, 3'-Methoxypropiofenone (CAS No: 37951-49-8). This aromatic ketone is a significant research chemical and a pivotal intermediate in pharmaceutical synthesis, offering a wealth of established scientific information.

Introduction: The Role of 3'-Methoxypropiofenone in Synthetic Chemistry

3'-Methoxypropiofenone is an organic compound that holds considerable importance as a versatile intermediate in the landscape of chemical synthesis.^{[1][2]} Its structure, which features a propiofenone core with a methoxy group at the meta-position of the phenyl ring, provides a unique combination of reactivity and functionality.^[1] This makes it a valuable building block for

constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the ketone and ether functional groups allows for a wide range of chemical transformations, making it a precursor of choice for various high-value compounds.[2][3] This guide offers an in-depth exploration of its properties, synthesis, characterization, and applications, with a particular focus on its role as a key starting material for the synthesis of active pharmaceutical ingredients (APIs).[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 3'-Methoxypropiophenone is fundamental for its effective use in research and development.

Physicochemical Properties

The key physical and chemical properties of 3'-Methoxypropiophenone are summarized in the table below.

Property	Value	References
CAS Number	37951-49-8	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[6][7]
Molecular Weight	164.20 g/mol	[4][6][7]
Appearance	Colorless to pale yellow liquid	[2][8][9]
Boiling Point	259 °C	[3][6]
Melting Point	~ -1°C to -7°C	[2][8][9]
Density	~1.016 g/cm ³	[6]
Solubility	Very slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and diethyl ether.	[2]
Refractive Index	~1.501	[6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3'-Methoxypropiofenone.

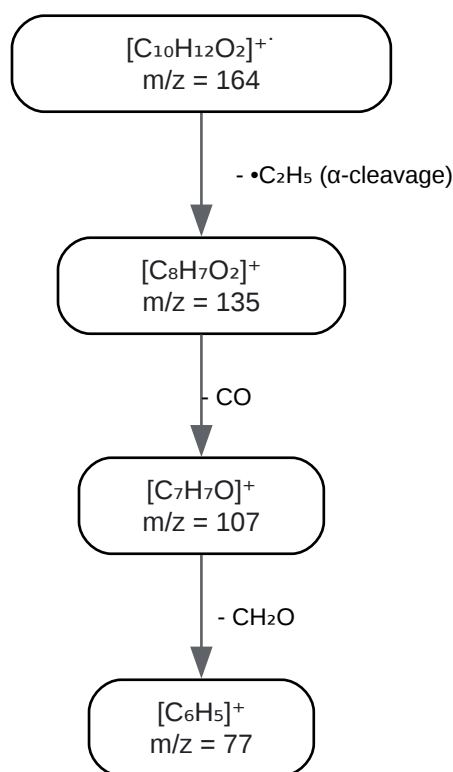
Proton and carbon NMR spectra provide detailed information about the molecular structure.

The expected chemical shifts for 3'-Methoxypropiofenone are as follows:

- ^1H NMR (400 MHz, CDCl_3): δ (ppm) 7.54 (d, 1H), 7.50 (t, 1H), 7.37 (t, 1H), 7.10 (dd, 1H), 3.86 (s, 3H, $-\text{OCH}_3$), 3.00 (q, 2H, $-\text{CH}_2-$), 1.23 (t, 3H, $-\text{CH}_3$).[\[10\]](#)
- ^{13}C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with variations due to the methoxy substituent), and the aliphatic carbons of the propionyl group.

The IR spectrum of 3'-Methoxypropiofenone is characterized by strong absorption bands corresponding to its functional groups. Key peaks include a strong C=O stretch for the ketone (typically around $1680\text{-}1700\text{ cm}^{-1}$) and C-O stretching vibrations for the methoxy group.[\[11\]](#)

Under electron ionization (EI), 3'-Methoxypropiofenone exhibits a characteristic fragmentation pattern. The molecular ion peak (M^+) is observed at m/z 164.[\[12\]](#) The base peak is typically at m/z 135, resulting from the alpha-cleavage and loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$).[\[12\]](#) Another significant fragment is found at m/z 107, which arises from the subsequent loss of carbon monoxide (CO) from the m/z 135 ion.[\[12\]](#)



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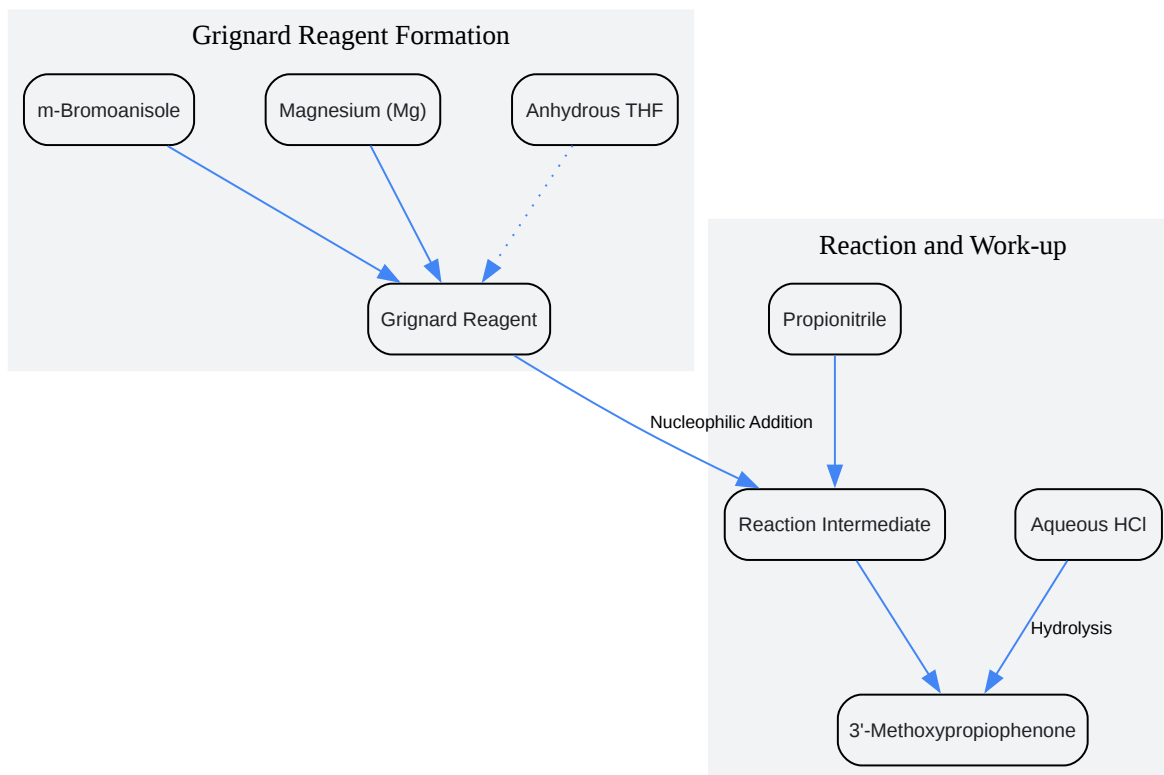
Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis of 3'-Methoxypropiofenone

Several synthetic routes are available for the preparation of 3'-Methoxypropiofenone, with the Grignard reaction and Friedel-Crafts acylation being the most common and industrially relevant methods.

Grignard Reaction: A High-Yield Approach

A robust and high-yield method involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with propionitrile.^{[13][14]} This method is advantageous due to its relatively simple operation and the potential for high purity of the final product.^{[13][14]}



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Caption: Workflow for Grignard Synthesis.

- Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.0 eq) and a catalytic amount of iodine or anhydrous aluminum trichloride.[13]
- Slowly add a solution of m-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.[13] Maintain a gentle reflux (50-55 °C) to ensure complete formation of the Grignard reagent.[13]

- Reaction with Propionitrile: Cool the Grignard reagent solution. Slowly add propionitrile (1.0 eq) dropwise, maintaining a controlled temperature.[13] Stir the reaction mixture for 1-2 hours after the addition is complete.[13]
- Work-up and Purification: Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid (e.g., 3 M HCl).[13][15]
- Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or toluene).[3]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
- The crude product is then purified by vacuum distillation to yield pure 3'-Methoxypropiofenone.[15]

Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) is another established synthetic route.[2] It's a classic electrophilic aromatic substitution reaction.[16] However, a key consideration is that the methoxy group is an ortho-, para-director, which can lead to the formation of isomeric products (4'-methoxypropiofenone and 2'-methoxypropiofenone).[16] Careful control of reaction conditions is necessary to favor the desired isomer, although separation of isomers might be required.

Applications as a Research Chemical Intermediate

The primary and most significant application of 3'-Methoxypropiofenone is its role as a key intermediate in the synthesis of pharmaceuticals.[3][5]

Synthesis of Tapentadol

3'-Methoxypropiofenone is a crucial starting material for the synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain.[4][17][18] The synthesis typically proceeds through a Mannich reaction or a Reformatsky-type

reaction, where the propiophenone backbone is elaborated to construct the final drug molecule.

[4][17]



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Caption: Role in the Synthesis of Tapentadol.

- Under a nitrogen atmosphere, charge a reaction vessel with tetrahydrofuran (THF) and zinc metal.[17]
- Heat the mixture to 65-75 °C.[3]
- Add a mixture of 3'-methoxypropiophenone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in THF to the reaction vessel.[3][17]
- After the addition is complete, reflux the reaction mass for 1-2 hours.[3]
- Cool the reaction and quench with a 15% dilute HCl solution.[3]
- Extract the product with toluene, wash the organic layer, dry, and concentrate to yield the intermediate ester, which can then be carried forward in the synthesis of Tapentadol.[3]

Synthesis of Heterocyclic Compounds

3'-Methoxypropiophenone also serves as a building block in multi-component reactions for the synthesis of complex heterocyclic structures, such as 2,3,6-trisubstituted pyridines, which are important scaffolds in medicinal chemistry.[3][17]

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 3'-Methoxypropiophenone.

- Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][19] It may also cause skin, eye, and respiratory irritation.[7]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][19]
- Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin and eyes, and avoid inhaling dust, fumes, or vapors.[19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep away from heat, sparks, and open flames.[6]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[19] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[19]

Conclusion

3'-Methoxypropiofenone is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic routes, and clear spectroscopic profile make it a reliable and versatile building block for researchers and drug development professionals. Its crucial role in the synthesis of the analgesic Tapentadol underscores its importance in the production of modern therapeutics. As research into new synthetic methodologies and novel therapeutic agents continues, the utility of 3'-Methoxypropiofenone as a key intermediate is poised to remain a cornerstone of organic and medicinal chemistry.

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